3,4-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
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Overview
Description
3,4-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is an organic compound that belongs to the sulfonamide class. This compound features a sulfonamide functional group attached to a benzene ring, along with a pyridazine ring system. Sulfonamides are well-known for their wide range of applications, particularly in medicinal chemistry, due to their antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of Intermediate Compounds:
3,4-dimethylbenzenesulfonyl chloride is first prepared by reacting 3,4-dimethylbenzene with chlorosulfonic acid.
6-oxo-3-phenylpyridazine is synthesized through the cyclization of appropriate hydrazine and diketone precursors.
Coupling Reaction:
The 3,4-dimethylbenzenesulfonyl chloride is then reacted with 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethylamine in an amide coupling reaction. This typically involves the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods: Industrial production would follow similar steps but on a larger scale. Enhanced purification techniques and more efficient reaction conditions would be employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation:
The methyl groups on the benzene ring can undergo oxidation to form carboxylic acids.
Reduction:
The pyridazine ring can be reduced under catalytic hydrogenation conditions to form a dihydropyridazine derivative.
Substitution:
The sulfonamide group can undergo nucleophilic substitution reactions, replacing the sulfonyl group with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, strong acid conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydride, various nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: 3,4-dimethylbenzoic acid derivatives.
Reduction: Reduced pyridazine compounds.
Substitution: Varied sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Used as a building block for synthesizing more complex organic molecules. Biology:
Potential as an enzyme inhibitor due to the sulfonamide moiety. Medicine:
Antibacterial and potential anticancer properties are areas of research. Industry:
Utilized in the development of new materials and chemicals for various applications.
Mechanism of Action
The sulfonamide functional group in 3,4-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide interacts with biological targets by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. This interaction leads to the inhibition of folic acid synthesis in bacteria, which is crucial for their growth and replication. The pyridazine ring may enhance binding affinity and specificity to other molecular targets, such as enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
Sulfamethoxazole
Sulfadiazine
Sulfasalazine
By understanding these aspects, researchers can explore new applications and enhance the efficacy of this compound in various fields. Got any other topics you're curious about?
Properties
IUPAC Name |
3,4-dimethyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-15-8-9-18(14-16(15)2)27(25,26)21-12-13-23-20(24)11-10-19(22-23)17-6-4-3-5-7-17/h3-11,14,21H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFPOLZMWIWXMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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